molecular formula C23H24FN3O2 B2643760 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775302-67-4

1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2643760
CAS No.: 1775302-67-4
M. Wt: 393.462
InChI Key: JQYITOKLHDMYIC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dimethylbenzoyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Attachment to Piperidine: The oxadiazole derivative is then reacted with 4-piperidinemethanol under basic conditions to form the piperidine-linked oxadiazole.

    Introduction of the Benzoyl Group: Finally, the dimethylbenzoyl group is introduced via an acylation reaction using 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Catalysts to increase reaction efficiency and yield.
  • Purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Used in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Studied for its effects on cellular pathways and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, bromo).
  • Unique Properties: The fluorine substituent in 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may confer unique electronic properties, influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-11-16(2)13-19(12-15)23(28)27-9-7-17(8-10-27)14-21-25-22(26-29-21)18-3-5-20(24)6-4-18/h3-6,11-13,17H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYITOKLHDMYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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